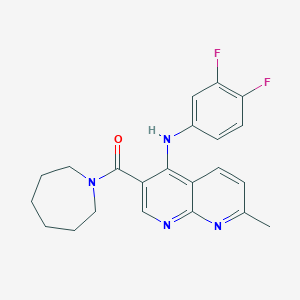

![molecular formula C11H13FO3 B2543426 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde CAS No. 2044871-85-2](/img/structure/B2543426.png)

4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

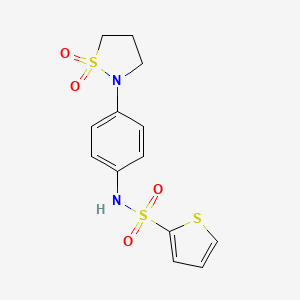

The compound of interest, 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde, is a fluorinated benzaldehyde derivative. Fluorinated benzaldehydes are important intermediates in organic synthesis and have been studied for their reactivity and potential applications in various chemical reactions. The presence of the fluorine atom can significantly alter the chemical and physical properties of the molecule, making it a subject of interest in the field of fluorine chemistry.

Synthesis Analysis

The synthesis of fluorinated benzaldehydes can be achieved through various methods. For instance, the direct, Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes have been demonstrated using orthanilic acids as transient directing groups . Additionally, the nucleophilic addition of 4-methoxyphenol to 4-fluorobenzaldehyde has been used to synthesize related compounds . These methods highlight the versatility of synthetic approaches to obtain fluorinated benzaldehydes with different substituents.

Molecular Structure Analysis

The molecular structure of fluorinated benzaldehydes can be quite complex. For example, in one study, the fluoro-substituted benzene ring was found to be approximately perpendicular to the mean plane of the 4H-benzo[h]chromene ring system, indicating significant steric interactions within the molecule . Similarly, the crystal structure of a related compound showed that the benzene rings were substantially twisted to avoid non-bonded clashes . These structural analyses are crucial for understanding the reactivity and properties of the molecules.

Chemical Reactions Analysis

Fluorinated benzaldehydes participate in a variety of chemical reactions. The oxidation of substituted 4-fluorobenzaldehydes has been applied to synthesize fluorinated phenols . Moreover, the reaction between benzaldehyde and 4-fluorophenylhydroxylamine exclusively produces the Z isomer of the resulting nitrone, demonstrating the influence of fluorine on reaction selectivity . The kinetics of oxidation of methoxy benzaldehydes by benzimidazolium fluorochromate has also been studied, showing that the presence of methoxy groups affects the reaction mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde are influenced by the presence of the fluorine atom and the methoxymethoxy substituent. Fluorine is highly electronegative, which can affect the electron distribution within the molecule and thus its reactivity. The methoxymethoxy group can introduce steric hindrance and influence the molecule's boiling point, solubility, and stability. While the specific properties of 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde are not detailed in the provided papers, the studies on related compounds provide insights into how such substituents can affect molecular properties .

Wissenschaftliche Forschungsanwendungen

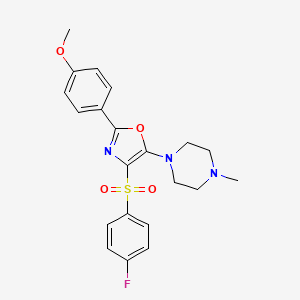

Fluorinated Compounds in Organic Synthesis

Research on fluorinated compounds, such as fluorocarbon refrigerants and their syntheses, has shown significant progress since the early 1930s. These compounds, including chlorodifluoromethane and 1,1,1,2-tetrafluoroethane, are crucial in refrigerants, foam expansion agents, aerosol propellants, and precision solvents. The peculiar properties of the fluoro substituent influence the physical, chemical, and biological properties of molecules, making them essential in pharmaceuticals, agrochemicals, and functional materials. The development of methods for incorporating fluorinated groups into target molecules is of broad interest due to environmental concerns and the aim for green chemistry (Sicard & Baker, 2020).

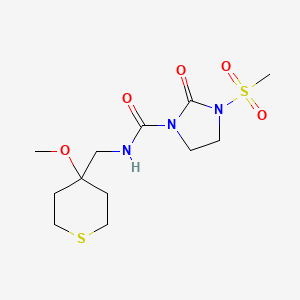

Role of Aldehydes in Chemical Synthesis

Aldehydes, including 4-hydroxy-3-methoxybenzaldehyde (vanillin), serve as important intermediates in the synthesis of numerous heterocycles and undergo various chemical transformations. The synthesis of isoxazolone derivatives, which show significant biological and medicinal properties, exemplifies the utility of aldehydes in creating intermediates for the synthesis of diverse heterocycles. These compounds are synthesized through multi-component reactions involving aromatic aldehydes, showcasing the versatility of aldehydes in facilitating complex chemical syntheses (Laroum et al., 2019).

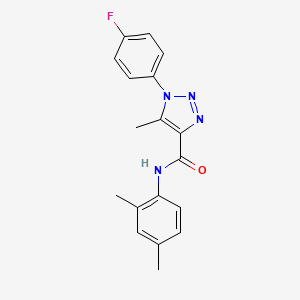

Application in Chemosensors

Fluorophoric platforms based on aldehydes, such as 4-methyl-2,6-diformylphenol (DFP), have been developed for chemosensors detecting metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors underline the importance of functional groups and their positioning in enhancing the performance of chemosensors for practical applications in environmental monitoring, diagnostics, and research (Roy, 2021).

Wirkmechanismus

- The benzylic position is susceptible to electrophilic aromatic substitution reactions due to its relative instability compared to other carbons in the ring. The presence of the aldehyde group (–CHO) in this compound enhances its reactivity at the benzylic position .

- Overall, this sequence modifies the benzene ring by introducing and subsequently reducing an acyl group at the benzylic position .

Target of Action

Mode of Action

Biochemical Pathways

Eigenschaften

IUPAC Name |

4-fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-8(15-7-14-2)11-5-10(12)4-3-9(11)6-13/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXGPVSMWPMHBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)C=O)OCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide](/img/structure/B2543347.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2543348.png)

![2-[Methyl(quinoxalin-2-yl)amino]cyclopentan-1-ol](/img/structure/B2543349.png)

![7-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B2543359.png)

![4-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2543362.png)